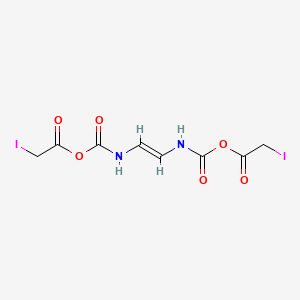
N,N'-Vinylenebis(iodoacetic acid carbamic acid anhydride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Vinylenebis(iodoacetic acid carbamic acid anhydride): is a complex organic compound that features both iodoacetic acid and carbamic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Vinylenebis(iodoacetic acid carbamic acid anhydride) typically involves the reaction of iodoacetic acid with carbamic acid derivatives under controlled conditions. The reaction may require the use of dehydrating agents and specific catalysts to facilitate the formation of the anhydride linkage. The reaction conditions, such as temperature and solvent, are carefully optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to maximize efficiency and minimize waste, with stringent quality control measures in place to ensure the consistency and reliability of the product .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Vinylenebis(iodoacetic acid carbamic acid anhydride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The iodo groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N,N’-Vinylenebis(iodoacetic acid carbamic acid anhydride) is used as a reagent for the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to modify cysteine residues in proteins makes it a valuable tool for investigating protein structure and function .
Medicine: Its ability to inhibit specific enzymes and modify protein structures can be leveraged to design novel therapeutic agents .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique reactivity and functional group compatibility make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of N,N’-Vinylenebis(iodoacetic acid carbamic acid anhydride) involves the modification of cysteine residues in proteins through alkylation. This modification can inhibit enzyme activity and alter protein function. The compound targets specific molecular pathways, including those involved in cellular metabolism and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Iodoacetic acid: Shares the iodo functional group and is used for similar applications in protein modification.
Carbamic acid: Shares the carbamic acid functional group and is used in the synthesis of carbamates and related compounds.
Uniqueness: N,N’-Vinylenebis(iodoacetic acid carbamic acid anhydride) is unique due to its combination of iodoacetic acid and carbamic acid functional groups, which provide a versatile platform for chemical modifications and applications. This dual functionality sets it apart from other compounds with similar individual functional groups .
Eigenschaften
CAS-Nummer |
73622-91-0 |
|---|---|
Molekularformel |
C8H8I2N2O6 |
Molekulargewicht |
481.97 g/mol |
IUPAC-Name |
[(E)-2-[(2-iodoacetyl)oxycarbonylamino]ethenyl]carbamoyl 2-iodoacetate |
InChI |
InChI=1S/C8H8I2N2O6/c9-3-5(13)17-7(15)11-1-2-12-8(16)18-6(14)4-10/h1-2H,3-4H2,(H,11,15)(H,12,16)/b2-1+ |
InChI-Schlüssel |
XSLBXSQZGZWLTI-OWOJBTEDSA-N |
Isomerische SMILES |
C(C(=O)OC(=O)N/C=C/NC(=O)OC(=O)CI)I |
Kanonische SMILES |
C(C(=O)OC(=O)NC=CNC(=O)OC(=O)CI)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14441900.png)
![(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid](/img/structure/B14441912.png)
![Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride](/img/structure/B14441914.png)
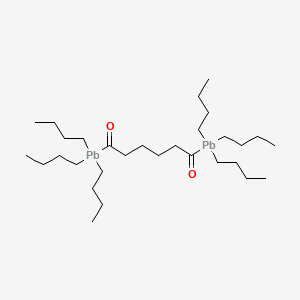
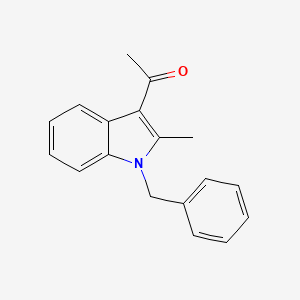
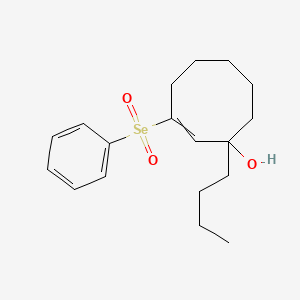
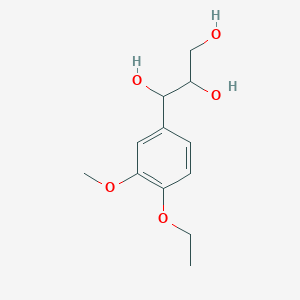
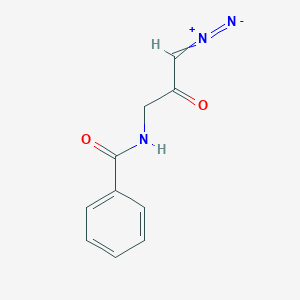
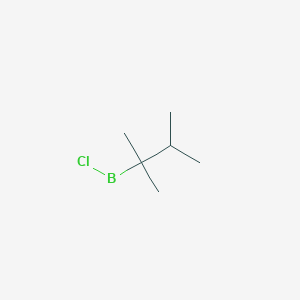
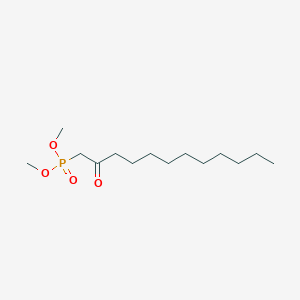
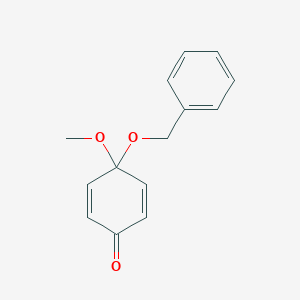
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B14441958.png)
![Diphenyl[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14441960.png)
![4-Amino-N-[3-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14441962.png)
